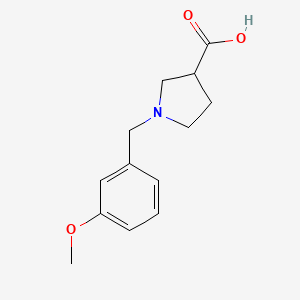

1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid

Description

1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 3-methoxybenzyl substituent at the nitrogen atom and a carboxylic acid group at the 3-position of the pyrrolidine ring.

The methoxy group on the benzyl moiety introduces electron-donating properties, which may influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(7-12)8-14-6-5-11(9-14)13(15)16/h2-4,7,11H,5-6,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQCNCXOWDUYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193687 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086375-38-3 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) has been employed to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzyl group and pyrrolidine ring undergo selective oxidation under controlled conditions:

Table 1: Oxidation Pathways

-

Key Finding: Oxidation of the methoxy group requires acidic conditions to prevent over-oxidation of the pyrrolidine ring.

Reduction Reactions

The carboxylic acid group and aromatic ring participate in reduction processes:

Table 2: Reduction Pathways

-

Mechanistic Insight: Borane selectively reduces the carboxylic acid to a primary alcohol without affecting the methoxy group.

Esterification and Amide Formation

The carboxylic acid undergoes nucleophilic substitution:

Table 3: Derivatization Reactions

Ring Functionalization

The pyrrolidine nitrogen and C-3 position undergo alkylation/epimerization:

Table 4: Ring Modification Reactions

-

Stereochemical Control: Epimerization at C-3 under basic conditions enables access to both enantiomers .

Stability and Side Reactions

Critical stability data under various conditions:

Table 6: Degradation Pathways

| Condition | Degradation Product | Half-Life | Source |

|---|---|---|---|

| pH < 2 (HCl, rt) | 3-Methoxybenzyl alcohol + pyrrolidine fragments | 3.2 h | |

| UV light (254 nm) | Radical dimerization products | 8.5 h |

-

Storage Recommendation: Stable at −20°C under argon for >6 months.

Scientific Research Applications

1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(3-Bromobenzyl)-5-oxo-3-pyrrolidinecarboxylic Acid

- Structure : Differs by replacing the methoxy group with a bromine atom and introducing a 5-oxo group on the pyrrolidine ring.

- The 5-oxo group may enhance hydrogen-bonding capacity.

- Synthesis : Prepared via similar cyclization or condensation pathways, as seen in brominated aromatic intermediates .

1-(4-Methoxybenzyl)-5-arylalkyl-pyrrolidine-3-carboxylic Acids

- Example : 1-Acetyl-4-hydroxy-5-(4-methoxybenzyl)-pyrrolidine-3-carboxylic acid (3b, ).

- Structure : Features a 4-methoxybenzyl group, acetyl, and hydroxyl substituents.

- Properties : The para-methoxy group may improve lipophilicity, while the hydroxyl and acetyl groups introduce polarity. Reported melting point: 208–210°C .

Variations in the Pyrrolidine Core

1-Benzyl-3-methylpyrrolidine-3-carboxylic Acid

- Structure : Contains a methyl group at the 3-position of the pyrrolidine ring instead of a carboxylic acid.

- Properties : The absence of the carboxylic acid reduces water solubility but may enhance membrane permeability. Safety data indicate standard handling precautions for lab use .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Includes a 5-oxo group and a methyl substituent on the nitrogen.

- CAS: 42346-68-9 .

Functional Group Modifications

Cbz-Protected Analogs

- Example : (R)-1-Cbz-pyrrolidine-3-carboxylic acid ().

- Structure : Incorporates a carbobenzyloxy (Cbz) protecting group.

- Applications : Commonly used in peptide synthesis to protect amines during reactions. The stereochemistry (R-configuration) may influence chiral recognition in biological systems .

Ester Derivatives

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

Biological Activity

1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxybenzyl group and a carboxylic acid group. Its molecular formula is C12H15NO2, with a CAS number of 933726-28-4. The methoxybenzyl substituent enhances lipophilicity, which is crucial for biological interactions and solubility in organic solvents.

This compound exhibits its biological effects primarily through:

- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, leading to inhibition or activation of various biochemical pathways. This property is particularly valuable in pharmacological studies focused on enzyme kinetics and receptor-ligand interactions.

- Receptor Binding : It has been shown to act as an antagonist for certain neuropeptide receptors, which are involved in physiological processes such as appetite control and stress response .

Biological Activities

The compound has demonstrated several notable biological activities:

- Enzyme Inhibition : Research indicates that derivatives of pyrrolidine-3-carboxylic acids can act as endothelin antagonists, important in cardiovascular research. The structural features that enhance binding affinity include specific substitutions on the aromatic ring .

- Antimicrobial Activity : Certain pyrrolidine derivatives have shown promising antibacterial properties, with Minimum Inhibitory Concentration (MIC) values indicating efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Potential Anti-cancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative activity against various human tumor cell lines, indicating potential for development as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Endothelin Antagonism

A study focused on pyrrolidine derivatives highlighted the potential of this compound as an endothelin receptor antagonist. This research involved the synthesis of various analogs and their evaluation in functional assays, confirming significant inhibitory effects on endothelin-induced cellular responses .

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of related compounds. The findings indicated that certain pyrrolidine derivatives exhibited potent antibacterial activity, with specific structural modifications leading to increased efficacy against resistant strains .

Synthesis Methods

The synthesis of this compound typically involves:

- Michael Addition Reaction : A common method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and cyclization to form the pyrrolidine ring.

- Optimization : Industrial synthesis requires optimized reaction conditions to achieve high yield and purity, often involving multiple synthetic steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxybenzyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Coupling a pyrrolidine-3-carboxylic acid scaffold with a 3-methoxybenzyl group using reductive amination or alkylation. For example, similar derivatives (e.g., trans-1-benzyl-4-aryl-pyrrolidine-3-carboxylic acids) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling .

- Step 2 : Protect the carboxylic acid group during synthesis (e.g., using tert-butyl esters) to avoid side reactions, as seen in tert-butyl-protected pyrrolidine derivatives .

- Step 3 : Purify intermediates via column chromatography or recrystallization. Final deprotection (e.g., acid hydrolysis) yields the target compound.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC (≥95% purity threshold) with UV detection at 210–254 nm .

- LC-MS for molecular weight confirmation (expected [M+H]+ ~265.3 g/mol based on similar pyrrolidine-carboxylic acids) .

- NMR (1H/13C) to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm and pyrrolidine ring protons at δ 2.5–3.5 ppm) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar solvents : Soluble in DMSO, methanol, or aqueous buffers (pH >4 due to carboxylic acid deprotonation) .

- Non-polar solvents : Limited solubility in hexane or chloroform. Predicted logP ~1.2 (similar to 5-oxo-pyrrolidine derivatives) suggests moderate hydrophobicity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Use chiral auxiliaries (e.g., tert-butoxycarbonyl-protected intermediates) during asymmetric synthesis .

- Analyze enantiomeric excess via chiral HPLC with columns like Chiralpak AD-H or OD-H, optimized for pyrrolidine derivatives .

- Circular Dichroism (CD) or optical rotation measurements for confirmation .

Q. What strategies address contradictory data in biological activity studies?

- Methodological Answer :

- Control experiments : Compare activity against structurally similar compounds (e.g., 5-oxo-pyrrolidine derivatives) to isolate the methoxybenzyl group’s role .

- Dose-response assays : Use a wide concentration range (nM–μM) to rule out off-target effects.

- Mechanistic validation : Pair phenotypic assays (e.g., anti-proliferative screens) with target engagement studies (e.g., binding assays for receptors/enzymes) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Perform docking simulations using software like AutoDock Vina to predict interactions with biological targets (e.g., GPCRs or kinases).

- Optimize the methoxybenzyl group’s orientation for hydrogen bonding or π-π stacking .

- Validate predictions with alanine scanning mutagenesis in target proteins .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Yield optimization : Replace low-yielding steps (e.g., coupling reactions <60% yield) with catalytic methods (e.g., Pd-mediated cross-coupling) .

- Purification bottlenecks : Switch from column chromatography to recrystallization or countercurrent distribution for large batches .

- Stability testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via accelerated stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.